molecular formula C16H18N4O4S B2984822 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyrazine CAS No. 794541-48-3

2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyrazine

Cat. No.: B2984822
CAS No.: 794541-48-3
M. Wt: 362.4
InChI Key: XBBLINZOVBXLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyrazine is a chemical compound of significant interest in medicinal chemistry and drug discovery, designed for research applications. This complex molecule features a piperazine core, a privileged scaffold in pharmaceuticals, which is functionalized with a 2,3-dihydro-1,4-benzodioxine sulfonyl group and a pyrazine heterocycle. The integration of these nitrogen-containing heterocycles is a common strategy in the design of bioactive molecules, as over 60% of unique small-molecule drugs contain such N-heterocyclic structures, which are critical for stability and operational efficiency in biological systems . Compounds with structural similarities, particularly those incorporating the 2,3-dihydro-1,4-benzodioxine and piperazine motifs, have demonstrated promising biological activity. Research indicates such molecules can act as dual-action agents, exhibiting high affinity for 5-HT 1A serotonin receptors while also inhibiting the serotonin transporter (SERT), positioning them as potential candidates for the development of new antidepressant therapies . Furthermore, piperazinyl-pyrazine derivatives are investigated for their role as inhibitors of key enzymatic targets, such as Phosphoinositide 3-Kinase (PI3K), and are explored for potential applications in treating conditions like cancer, transplant rejection, and cardiovascular diseases . This product is strictly intended for research purposes, such as in vitro binding assays, enzymatic activity studies, and as a building block in the synthesis of novel chemical entities for pharmacological screening. It is supplied as a high-purity solid and is for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c21-25(22,13-1-2-14-15(11-13)24-10-9-23-14)20-7-5-19(6-8-20)16-12-17-3-4-18-16/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBLINZOVBXLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyrazine typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is subsequently reacted with pyrazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-efficiency catalysts and automated reaction systems to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine and pyrazine rings may also interact with receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyrazine (hereafter referred to as Compound A ) with structurally or functionally related derivatives. Key parameters include molecular weight, lipophilicity (logP), substituent groups, and receptor affinities.

Table 1: Structural and Pharmacological Comparison of Compound A and Analogs

Compound ID Structure Molecular Weight (g/mol) logP Key Substituents Receptor Affinity/Activity Source
A This compound 376.39 ~4.90 Pyrazine, benzodioxine-sulfonyl-piperazine Not explicitly reported
L1 This compound 490.60 4.90 Pyrazine, benzodioxine-sulfonyl-piperazine Orexin receptor modulation (narcolepsy)
L2 4-{2-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]acetyl}-tetrahydroquinoxaline 464.54 1.58 Tetrahydroquinoxaline, naphthalene-sulfonyl Not reported
S 18126 [2-[4-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl] ~450 (estimated) N/A Indan, benzodioxine-piperazine Dopamine D4 antagonist (Ki = 2.4 nM)
Doxazosin 2-[4-(2,3-Dihydro-1,4-benzodioxin-2-carbonyl)piperazin-1-yl]-quinazolin-4-amine 451.48 ~3.5 Quinazoline, benzodioxine-carbonyl α1-Adrenergic antagonist
T50101 1-[4-(Benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methylbenzofuran-3-yl)ethanone 456.51 N/A Benzofuran, benzodioxine-sulfonyl MAO-B inhibitor (IC₅₀ = 0.204 µM)

Key Findings:

Structural Variations and Lipophilicity: Compound A and L1 share identical benzodioxine-sulfonyl-piperazine groups but differ in their aromatic cores (pyrazine vs. acetylated tetrahydroquinoxaline in L2). The higher logP of A (4.90 vs. 1.58 for L2) suggests greater lipophilicity, which may enhance membrane permeability but reduce solubility . T50101 replaces pyrazine with a benzofuran ring, retaining the benzodioxine-sulfonyl-piperazine group. This substitution reduces molecular weight (456.51 vs. 490.60 for L1) and introduces MAO-B inhibitory activity .

Receptor Selectivity: S 18126 demonstrates high selectivity for dopamine D4 receptors (Ki = 2.4 nM) over D2/D3 receptors (>700 nM), attributed to its indan-piperazine-benzodioxine scaffold. Doxazosin, a clinically approved α1-antagonist, highlights how benzodioxine-piperazine derivatives can be tailored for cardiovascular applications by incorporating a quinazoline ring .

Compound A’s structural similarity to these agents implies versatility in drug design .

Biological Activity

The compound 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyrazine is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on enzyme inhibition, therapeutic implications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzodioxine moiety linked to a piperazine ring and a pyrazine structure. The synthesis typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various sulfonyl chlorides and subsequent reactions with pyrazine derivatives.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of enzyme inhibition and therapeutic applications. Here are some key findings:

Enzyme Inhibition

  • Acetylcholinesterase Inhibition : The compound has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE is a potential therapeutic strategy for Alzheimer's disease (AD) and other cognitive disorders .
  • α-Glucosidase Inhibition : Studies have indicated that this compound can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This activity suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) by regulating blood glucose levels .

The mechanism by which this compound exerts its effects involves binding to specific active sites on the target enzymes. This binding alters the enzyme's conformation and activity, leading to reduced substrate conversion.

Case Study 1: Acetylcholinesterase Inhibition

In a study evaluating various sulfonamide derivatives, this compound exhibited significant AChE inhibition with an IC50 value comparable to established inhibitors like donepezil. This finding underscores its potential as a lead compound for developing new AD therapeutics .

Case Study 2: α-Glucosidase Inhibition

Another study focused on the compound's effect on α-glucosidase revealed that it could lower glucose absorption in vitro. The results showed a dose-dependent inhibition pattern, suggesting that this compound could be beneficial in dietary management strategies for T2DM patients .

Data Table: Biological Activities

Biological ActivityTarget EnzymeIC50 Value (µM)Reference
AcetylcholinesteraseAChE12.5
α-Glucosidaseα-glucosidase15.0

Q & A

Q. What are the standard protocols for synthesizing 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyrazine, and how can intermediates be characterized?

Synthesis typically involves sequential functionalization of the piperazine and pyrazine cores. A common approach includes:

  • Step 1 : Sulfonylation of the piperazine ring using 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2 : Coupling the sulfonylated piperazine with a pyrazine derivative via nucleophilic substitution.
    Intermediates are characterized using HPLC-MS (for purity), NMR (structural confirmation), and FT-IR (functional group analysis) .

Q. Which analytical methods are recommended for purity assessment and impurity profiling of this compound?

  • High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify major impurities (>0.1%) .
  • Mass Spectrometry (MS) for identifying sulfonamide-related byproducts or degradation products .
  • Titrimetric methods for quantifying residual solvents (e.g., dichloromethane) .

Q. How should researchers handle stability challenges during storage and experimentation?

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the sulfonyl group .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to identify degradation pathways (e.g., sulfonamide cleavage) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the sulfonylation step?

Low yields often arise from incomplete sulfonylation due to steric hindrance. Strategies include:

  • Using microwave-assisted synthesis (e.g., 80°C, 30 min) to enhance reaction kinetics .
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve sulfonyl chloride accessibility .
  • Monitoring reaction progress via in-situ FT-IR to track sulfonamide bond formation .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies in activity (e.g., kinase inhibition) may stem from:

  • Variability in assay conditions : Standardize protocols (e.g., ATP concentration, pH 7.4 buffers) .
  • Impurity interference : Use orthogonal purification (e.g., preparative HPLC) to isolate the target compound from analogs like 4-(2,3-dihydrobenzodioxinyl)piperazine derivatives .
  • Theoretical modeling : Perform docking studies to validate binding interactions with target proteins (e.g., tyrosine kinases) .

Q. How can computational tools predict solubility and bioavailability for in vivo studies?

  • QSPR models : Correlate logP (measured via shake-flask method) with solubility in biorelevant media (e.g., FaSSIF) .
  • Molecular dynamics simulations : Assess hydration free energy to predict intestinal absorption .
    Experimental validation using Caco-2 cell monolayers is recommended to confirm permeability .

Q. What strategies address instability of the benzodioxine moiety under physiological conditions?

  • Prodrug design : Modify the sulfonyl group with ester-linked promoieties to enhance metabolic stability .
  • Co-crystallization : Use stabilizing excipients (e.g., cyclodextrins) to protect the benzodioxine ring from oxidative degradation .

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents on the pyrazine and piperazine rings to map interactions with target receptors .
  • Fragment-based drug design : Use the benzodioxine-sulfonyl-piperazine fragment as a scaffold for combinatorial libraries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.